molecular formula C12H11N3O2S2 B2760427 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1396880-27-5

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B2760427
CAS No.: 1396880-27-5
M. Wt: 293.36
InChI Key: CHZFOTOVWBPCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide is a complex organic compound with a molecular formula of C12H11N3O2S2 and a molecular weight of 293.36 g/mol. This compound features a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic system containing both pyrazole and pyridine rings, linked to a thiophene-2-sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyridine core. One common method involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The thiophene-2-sulfonamide group is then introduced through sulfonation reactions using appropriate sulfonating agents under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: Its unique photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity . This inhibition can disrupt key biological pathways, resulting in therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds also feature a fused heterocyclic system and are known for their anticancer potential and enzymatic inhibitory activity.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are investigated as CDK2 inhibitors and show significant cytotoxic activities against various cancer cell lines.

The uniqueness of this compound lies in its specific structural features and the presence of the thiophene-2-sulfonamide group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c16-19(17,12-5-3-7-18-12)14-9-10-8-13-15-6-2-1-4-11(10)15/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZFOTOVWBPCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.